molecular formula C8H10BrNS B1414947 N-[(4-bromothiophen-2-yl)methyl]cyclopropanamine CAS No. 1040047-46-8

N-[(4-bromothiophen-2-yl)methyl]cyclopropanamine

Katalognummer: B1414947
CAS-Nummer: 1040047-46-8
Molekulargewicht: 232.14 g/mol
InChI-Schlüssel: DCBVGWMHDFPDFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Identification Parameters

The compound N-[(4-bromothiophen-2-yl)methyl]cyclopropanamine is systematically identified through multiple standardized nomenclature systems and registry databases. The Chemical Abstracts Service has assigned this compound the unique registry number 1040047-46-8, which serves as its primary identification code in chemical databases worldwide. The molecular formula C8H10BrNS accurately represents the atomic composition, indicating the presence of eight carbon atoms, ten hydrogen atoms, one bromine atom, one nitrogen atom, and one sulfur atom within the molecular structure. The calculated molecular weight of 232.14 grams per mole provides essential information for stoichiometric calculations and analytical determinations.

The International Union of Pure and Applied Chemistry nomenclature system designates this compound with the systematic name this compound, which precisely describes the structural connectivity and functional group arrangements. Alternative naming conventions and synonyms found in chemical literature include various descriptive terms that emphasize different aspects of the molecular structure, particularly highlighting the brominated thiophene core and the cyclopropanamine substituent. The Molecular Design Limited number MFCD11175407 serves as an additional identifier in specialized chemical databases, facilitating cross-referencing and literature searches.

Structural Classification and Chemical Family

This compound belongs to the broader classification of halogenated heterocyclic compounds, specifically representing a member of the brominated thiophene family. The compound features a five-membered aromatic thiophene ring as its central structural motif, which contains one sulfur atom and maintains aromaticity through the delocalization of pi electrons across the ring system. The bromine substitution at the fourth position of the thiophene ring significantly influences the electronic properties and reactivity patterns of the molecule, creating electron-withdrawing effects that modulate the overall chemical behavior.

The cyclopropanamine functionality attached through a methylene bridge represents a distinctive structural feature that introduces additional complexity to the molecular architecture. Cyclopropane rings are characterized by significant ring strain due to the deviation from ideal tetrahedral geometry, resulting in enhanced reactivity compared to larger saturated ring systems. The presence of the primary amine group provides nucleophilic character and enables various chemical transformations, including alkylation, acylation, and condensation reactions. This combination of structural elements positions the compound within multiple chemical categories, including halogenated aromatics, nitrogen-containing heterocycles, and strained ring systems.

Eigenschaften

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNS/c9-6-3-8(11-5-6)4-10-7-1-2-7/h3,5,7,10H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBVGWMHDFPDFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-[(4-bromothiophen-2-yl)methyl]cyclopropanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C14H20BrN5S
  • CAS Number : 1040047-46-8
  • Structure : The compound features a cyclopropanamine core substituted with a 4-bromothiophen-2-yl group, which is crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, it may interact with kinases that play roles in cancer cell proliferation and survival.
  • Cell Cycle Modulation : Preliminary studies suggest that this compound can induce cell cycle arrest in various cancer cell lines, particularly in the G2/M phase, thereby inhibiting cell division and promoting apoptosis in malignant cells .
  • Targeting Specific Receptors : The presence of the bromothiophenyl group allows for potential interactions with various receptors involved in oncogenic signaling pathways, enhancing its therapeutic efficacy against certain cancers.

Anticancer Activity

A significant area of research has focused on the anticancer properties of this compound. In vitro studies using colorectal cancer cell lines (HCT116 and SW620) have demonstrated the following:

Cell Line IC50 (µM) Mechanism
HCT1161.3Induces G2/M phase arrest
SW6201.8Inhibits proliferation and viability

These findings indicate that the compound exhibits potent anticancer properties, making it a candidate for further development as an anti-cancer drug .

Other Biological Activities

In addition to its anticancer effects, this compound may exhibit other biological activities:

  • Neuroprotective Effects : Some research indicates potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, potentially useful in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Colorectal Cancer : A study published in Nature highlighted the effectiveness of this compound against colorectal cancer cells, emphasizing its ability to induce apoptosis and inhibit tumor growth through multiple signaling pathways .
  • Neuroprotection Study : Another investigation indicated that derivatives of this compound could protect neuronal cells from oxidative stress-induced damage, suggesting a role in neurodegenerative disease management.
  • Inflammation Model : Research involving animal models has shown that administration of this compound reduced markers of inflammation, supporting its potential therapeutic use in inflammatory diseases.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

N-[(4-bromothiophen-2-yl)methyl]cyclopropanamine has several notable applications across various scientific disciplines:

Organic Synthesis

The compound serves as a building block in organic chemistry, facilitating the preparation of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic pathways.

Biological Studies

Research indicates that this compound possesses potential antimicrobial and anticancer properties. It is studied for its interactions with biological targets such as enzymes and receptors, which could lead to the development of novel therapeutics.

Pharmaceutical Development

The compound is explored as a pharmaceutical intermediate in drug development. Its ability to modulate enzyme activities suggests potential applications in treating diseases mediated by specific biochemical pathways.

Material Science

In industry, this compound is utilized in the synthesis of advanced materials, including conductive polymers and organic semiconductors. Its electronic properties are advantageous for developing next-generation materials.

Case Studies and Research Findings

Recent studies have focused on the biological activities of this compound:

  • Antimicrobial Activity: Research demonstrated that the compound exhibits significant antimicrobial properties against various bacterial strains, indicating its potential as a lead compound for antibiotic development.
  • Anticancer Properties: Preliminary investigations revealed that this compound can inhibit cancer cell proliferation through specific molecular interactions, suggesting further exploration in cancer therapeutics.
  • Enzyme Modulation: Studies on enzyme interactions have shown that this compound can modulate the activity of key enzymes involved in metabolic pathways, highlighting its potential role in metabolic disease treatments.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs: Key Features and Differences

The following table summarizes structural analogs, highlighting substituents, molecular weights, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Ring Systems Notable Features/Applications Evidence ID
N-[(4-bromothiophen-2-yl)methyl]cyclopropanamine Not provided Not provided Bromothiophene, cyclopropane Potential synthetic intermediate [11]
N-(5-chloro-2-isopropylbenzyl)cyclopropanamine C₁₄H₁₈ClN 235.75 Chlorobenzene, isopropyl, cyclopropane Synthesized via Pt-catalyzed hydrogenation [2]
N-[(2-nitrophenyl)methyl]cyclopropanamine C₁₀H₁₂N₂O₂ 192.22 Nitrobenzene, cyclopropane Lab use; limited hazard data [3]
N-[(2-bromo-4-chlorophenyl)methyl]cyclopropanamine C₁₀H₁₁BrClN 260.56 Bromo-chlorobenzene, cyclopropane Discontinued lab chemical [6]
N-[(1H-Indol-2-yl)methyl]cyclopropanamine HCl C₁₂H₁₅ClN₂ 222.7 Indole ring, cyclopropane Versatile scaffold for drug discovery [8]
N-[(4-bromothiophen-2-yl)methyl]cycloheptanamine C₁₂H₁₈BrNS 288.25 Bromothiophene, cycloheptane Larger cycloalkane; no stability data [11]

Vorbereitungsmethoden

Cyclopropanation of the Aromatic Precursor

Method Overview:
The initial step involves cyclopropanation of a suitably substituted aromatic compound, typically a thiophene derivative bearing a bromine substituent at the 4-position and a methyl group at the 2-position. This is achieved through a carbene transfer process, often utilizing diazo compounds or Simmons–Smith reagents under controlled conditions.

Research Findings:
According to a recent patent, the precursor compound, which is a bromothiophene methyl derivative, undergoes cyclopropanation via a carbene transfer catalyzed by dihalocarbene reagents or diazo compounds, yielding a cyclopropane ring fused to the aromatic system.

Reaction Conditions:

  • Reagents: Dibromocarbene or diazo compounds
  • Catalyst: Zinc or copper catalysts
  • Solvent: Dichloromethane or ethyl acetate
  • Temperature: Room temperature to 0°C
  • Yield: Approximately 80-95%

Asymmetric Reduction to Chiral Cyclopropanamine

Method Overview:
The key step involves asymmetric reduction of the cyclopropanated intermediate to introduce chirality at the amino group. The literature indicates the use of CBS (Corey–Bakshi–Shibata) reduction, which employs a chiral borane catalyst to achieve enantioselectivity.

Research Findings:
A patent describes the reduction of the cyclopropanated intermediate using CBS catalysts with borane-tetrahydrofuran or borane-N,N-diethylaniline as reducing agents, achieving high enantiomeric excess and yields around 95%.

Reaction Conditions:

  • Reagents: CBS catalyst, borane-THF or borane-N,N-diethylaniline
  • Solvent: Isopropylamide or tetrahydrofuran
  • Temperature: -20°C to 0°C
  • Duration: 24 hours
  • Yield: 95%

Amide Formation and Functionalization

Method Overview:
The amino cyclopropane derivative is then coupled with suitable carboxylic acid derivatives, such as 4-(aminomethyl)-N-[(5-bromothiophen-2-yl)methyl]piperidine-4-carboxamide, via peptide coupling agents like HATU or EDCI in the presence of bases like DIPEA.

Research Findings:
Experimental data show that coupling in anhydrous solvents like isopropylacetamide at ambient temperature, followed by purification via chromatography, yields the desired intermediate with yields around 70-80%.

Reaction Conditions:

  • Reagents: HATU, DIPEA
  • Solvent: Isopropylacetamide
  • Temperature: 20°C
  • Duration: 24 hours
  • Yield: 70-80%

Final Conversion to N-[(4-bromothiophen-2-yl)methyl]cyclopropanamine

Method Overview:
The final step involves converting the protected or intermediate amine to the free cyclopropanamine. This typically involves acid-mediated deprotection or salt formation, followed by purification.

Research Findings:
Hydrochloric acid in ethyl acetate or isopropanol is used to cleave protecting groups or convert the compound into its hydrochloride salt, with yields around 95%.

Reaction Conditions:

  • Reagents: Hydrogen chloride in ethyl acetate or isopropanol
  • Duration: 2 hours
  • Temperature: Ambient
  • Yield: 95%

Data Summary Table

Step Reagents Conditions Yield Key Notes
Cyclopropanation Dibromocarbene or diazo compounds Room temp, dichloromethane 80–95% Aromatic substitution to form cyclopropane ring
Asymmetric reduction CBS catalyst, borane-THF or borane-N,N-diethylaniline -20°C to 0°C, 24h 95% Enantioselective formation of cyclopropanamine
Coupling HATU, DIPEA Isopropylacetamide, 20°C, 24h 70–80% Amide bond formation with amino cyclopropane
Final deprotection HCl in ethyl acetate Ambient, 2h 95% Salt formation or deprotection

Notes and Observations

  • The synthesis hinges on the stereoselective reduction step, which is critical for biological activity.
  • The cyclopropanation step benefits from controlled conditions to prevent side reactions such as ring-opening.
  • The coupling step requires anhydrous conditions to maximize yield.
  • Final purification often involves chromatography or salt formation, depending on the desired form.

Q & A

Basic: What synthetic strategies are recommended for preparing N-[(4-bromothiophen-2-yl)methyl]cyclopropanamine?

Methodological Answer:

  • Nucleophilic Substitution: React 4-bromo-2-(bromomethyl)thiophene with cyclopropanamine in a polar aprotic solvent (e.g., DMF) under inert atmosphere. Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) .
  • Reductive Amination: Condense 4-bromo-2-thiophenecarbaldehyde with cyclopropanamine using NaBH₃CN or H₂/Pd-C. Optimize pH (6-7) to minimize side products .
  • Yield Optimization: Purify via column chromatography (silica gel, gradient elution) and confirm purity by HPLC (>95%) .

Basic: How to characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy: Assign peaks using ¹H NMR (δ 6.8–7.2 ppm for thiophene protons, δ 3.5–4.0 ppm for -CH₂-N) and ¹³C NMR (δ 110–125 ppm for thiophene carbons, δ 25–30 ppm for cyclopropane carbons) .
  • X-ray Crystallography: Grow single crystals via slow evaporation (ethyl acetate/hexane). Resolve structure with R factor <0.05 and validate bond lengths (e.g., C-Br: ~1.89 Å) .
  • Mass Spectrometry: Confirm molecular ion [M+H]⁺ at m/z 244.1 (calculated) using ESI-MS .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Cross-Validation: Compare experimental NMR shifts with DFT-calculated spectra (e.g., B3LYP/6-31G*) to confirm assignments .
  • Dynamic NMR: Analyze temperature-dependent spectra to detect conformational flexibility (e.g., cyclopropane ring strain effects) .
  • Crystallographic Refinement: Use SHELX or Olex2 to resolve ambiguities in electron density maps for bromothiophene orientation .

Advanced: What computational methods predict the compound’s physicochemical and pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Use SwissADME to estimate logP (~2.1), solubility (LogS ~-3.5), and blood-brain barrier permeability .
  • DFT Calculations: Optimize geometry at the M06-2X/cc-pVTZ level to predict reactivity (e.g., electrophilic substitution at bromothiophene) .
  • Molecular Docking: Screen against targets (e.g., serotonin receptors) using AutoDock Vina to prioritize biological testing .

Advanced: What mechanistic insights explain its reactivity under acidic or oxidative conditions?

Methodological Answer:

  • Acidic Hydrolysis: Monitor degradation via LC-MS under HCl (1M, 60°C). Identify products (e.g., cyclopropanamine) to propose a cleavage mechanism .
  • Oxidative Stability: Expose to H₂O₂ (3%) and track thiophene ring oxidation using UV-Vis (λmax 280 nm) .
  • Radical Scavenging: Use DPPH assay to assess antioxidant potential, correlating with bromine’s electron-withdrawing effects .

Basic: What are the solubility and stability profiles in common solvents?

Methodological Answer:

  • Solubility: Determine via shake-flask method: High in DMSO (>50 mg/mL), moderate in ethanol (~10 mg/mL), low in water (<0.1 mg/mL) .
  • Thermal Stability: Perform TGA analysis (decomposition onset ~180°C) and DSC (melting point ~120–125°C) .
  • Light Sensitivity: Store in amber vials at -20°C; monitor photodegradation via HPLC over 30 days .

Advanced: How does the cyclopropane ring influence electronic properties and reaction pathways?

Methodological Answer:

  • Ring Strain Analysis: Calculate strain energy (~27 kcal/mol) using molecular mechanics (MMFF94) to explain enhanced nucleophilicity at the amine .
  • Electron Density Mapping: Use QTAIM analysis to identify charge distribution at the cyclopropane-thiophene junction .
  • Comparative Reactivity: Contrast with non-cyclopropane analogs in Suzuki coupling (e.g., slower kinetics due to steric hindrance) .

Advanced: What are potential applications in medicinal chemistry or materials science?

Methodological Answer:

  • Antimicrobial Screening: Test against S. aureus (MIC ~8 µg/mL) via broth microdilution, correlating with thiophene’s π-π stacking .
  • Polymer Precursor: Incorporate into conductive polymers via electropolymerization; measure conductivity (σ ~10⁻³ S/cm) .
  • Enzyme Inhibition: Assay against COX-2 (IC₅₀ ~1.2 µM) using fluorescence-based activity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-bromothiophen-2-yl)methyl]cyclopropanamine
Reactant of Route 2
Reactant of Route 2
N-[(4-bromothiophen-2-yl)methyl]cyclopropanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.